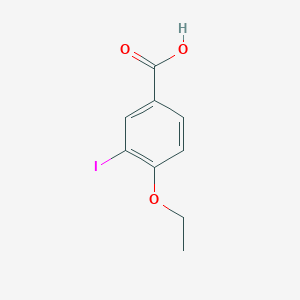

4-Ethoxy-3-iodobenzoic acid

Descripción

Chemical Identity and Structural Context within Halogenated Benzoic Acid Derivatives

4-Ethoxy-3-iodobenzoic acid belongs to the family of halogenated benzoic acids. These are benzoic acids that contain one or more halogen atoms on the benzene (B151609) ring. vulcanchem.com The identity of the halogen atom and its position on the ring, along with other substituents, determines the compound's physical and chemical characteristics.

The structure of this compound features a benzoic acid core with an ethoxy (-OCH2CH3) group at the 4th position and an iodine atom at the 3rd position relative to the carboxyl group. The presence of the bulky iodine atom and the electron-donating ethoxy group can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Table 1: Chemical Identity of this compound and Related Compounds

| Property | Value | Compound |

| Molecular Formula | C9H9IO3 | This compound |

| Molecular Weight | 292.07 g/mol | This compound |

| CAS Number | 933672-16-3 | 3-Ethoxy-4-iodobenzoic acid bldpharm.com |

| IUPAC Name | This compound | This compound |

Note: Due to limited specific data for this compound, some data for the isomeric 3-ethoxy-4-iodobenzoic acid is included for context.

Halogenated benzoic acids, as a class, are useful intermediates in the synthesis of various chemical compounds, including some with antibacterial properties. radiologykey.com The specific combination of substituents on the benzene ring is crucial for their intended application.

Historical Context and Emerging Research Trajectories of Aryl Iodobenzoic Acids

The study of aryl iodobenzoic acids has historical roots in the development of medical imaging. Since the 1920s, iodinated organic compounds have been explored as radiocontrast agents for X-ray imaging due to iodine's high atomic number, which allows it to effectively absorb X-rays. radiologykey.com All iodinated radiocontrast agents are derivatives of benzoic acid. radiologykey.com Triiodo-substituted derivatives of benzoic acid, in particular, have been extensively developed and used for this purpose. drugbank.com

More recently, research trajectories for aryl iodobenzoic acids have expanded beyond medical imaging. They are recognized as versatile building blocks in organic synthesis. The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in various cross-coupling reactions, which are fundamental in the construction of complex organic molecules. For instance, 4-iodobenzoic acid can be used in the synthesis of more complex structures through reactions like Fischer-Speier esterification. wikipedia.org

The development of efficient methods for the synthesis of iodinated benzoic acids, such as the direct ortho-iodination of benzoic acids catalyzed by iridium complexes, highlights the ongoing interest in these compounds for synthetic chemistry. acs.org

Overview of Academic Research Significance for this compound

While direct academic research focusing solely on this compound is sparse, its significance can be inferred from its structural features and the applications of related compounds. As a substituted iodobenzoic acid, it holds potential as a valuable intermediate in several areas of research:

Organic Synthesis: The presence of both an iodo and an ethoxy group, along with the carboxylic acid, provides multiple reactive sites. This makes it a potentially useful building block for the synthesis of more complex molecules. The iodine atom can participate in cross-coupling reactions, the carboxylic acid can be converted to esters or amides, and the ethoxy group can influence the electronic properties of the molecule. For example, related ethoxybenzoic acids have been used to prepare highly conducting and flexible carbon nanotube thin films. sigmaaldrich.com

Medicinal Chemistry: Halogenated and alkoxy-substituted benzoic acid derivatives are common scaffolds in drug discovery. Benzoic acid derivatives have been investigated for a range of pharmacological activities, including the treatment of glaucoma-related neurodegeneration. nih.gov The specific substitution pattern of this compound could be explored for potential biological activity.

Materials Science: Aromatic carboxylic acids are used in the development of new materials. The rigid structure of the benzoic acid core, combined with the specific functional groups of this compound, could be of interest in the design of liquid crystals, polymers, or metal-organic frameworks.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-ethoxy-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYFLXAZXGXWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660982 | |

| Record name | 4-Ethoxy-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82998-76-3 | |

| Record name | 4-Ethoxy-3-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82998-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 4 Ethoxy 3 Iodobenzoic Acid

Established Laboratory-Scale Synthetic Pathways

Traditional laboratory syntheses of 4-Ethoxy-3-iodobenzoic acid typically rely on multi-step sequences starting from readily available precursors. These methods focus on the controlled introduction of the iodine and ethoxy functionalities onto the benzoic acid scaffold.

Derivatization from Precursor Compounds (e.g., Substituted Phenols or Anisoles)

A common strategy for synthesizing this compound involves the derivatization of precursor compounds that already contain some of the required functional groups. Substituted phenols and anisoles are particularly useful starting materials.

One plausible route begins with 4-Ethoxyphenol . This precursor can be carboxylated to introduce the carboxylic acid group, followed by iodination. Alternatively, 4-ethoxyphenol can first be iodinated at the position ortho to the hydroxyl group, and then the resulting iodophenol can be converted to the target benzoic acid through a carboxylation reaction, such as the Kolbe-Schmitt reaction.

Another viable precursor is 4-Ethoxybenzoic acid . This compound can be directly iodinated to introduce the iodine atom at the 3-position. The ethoxy group at the 4-position is an ortho, para-directing group, which facilitates the introduction of the iodine atom at the adjacent ortho position.

A more complex, multi-step approach could start from 4-aminobenzoic acid derivatives . The amino group can be used to direct other transformations and can later be removed or converted. For instance, starting with a protected 4-aminobenzoic acid, an ethoxy group can be introduced, followed by a Sandmeyer reaction to replace the amino group with iodine. youtube.comchegg.com

A hypothetical synthetic sequence starting from 4-hydroxybenzoic acid is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Ethylation | Ethyl iodide (C₂H₅I), K₂CO₃, in a polar aprotic solvent (e.g., DMF) | 4-Ethoxybenzoic acid |

| 2 | Iodination | N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) in acetonitrile (B52724) | This compound |

Regioselective Iodination Strategies

The key step in many synthetic routes to this compound is the regioselective introduction of the iodine atom onto the aromatic ring. The starting material, 4-ethoxybenzoic acid, possesses two activating groups: the ethoxy group (-OEt) and the carboxylic acid group (-COOH). The ethoxy group is a strong ortho, para-director, while the carboxylic acid group is a meta-director. The activating effect of the ethoxy group dominates, directing the incoming electrophile (iodine) to the positions ortho to it (positions 3 and 5).

A widely used method for the regioselective iodination of activated aromatic rings is the use of N-Iodosuccinimide (NIS) in the presence of an acid catalyst, such as trifluoroacetic acid (TFA). organic-chemistry.orgresearchgate.net The acid activates the NIS, making it a more potent electrophile, and facilitates the substitution reaction. The reaction is typically carried out in an inert solvent like acetonitrile under mild conditions. organic-chemistry.org

The table below summarizes typical conditions for the regioselective iodination of an activated aromatic ring.

| Reagent System | Catalyst | Solvent | Temperature | Typical Yields for Activated Arenes |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | Acetonitrile | Room Temperature | High to excellent organic-chemistry.orgresearchgate.net |

| Iodine (I₂) / Silver Salt (e.g., Ag₂SO₄) | - | Sulfuric Acid | 0°C to Room Temp. | Moderate to Good |

| Iodic Acid (HIO₃) / Sulfuric Acid | - | Acetic Acid | Elevated Temperature | Good |

Multi-Step Synthesis Schemes and Reaction Parameter Optimization

For example, a synthesis could begin with the nitration of 4-ethoxybenzoic acid, followed by reduction of the nitro group to an amine, and finally, a Sandmeyer reaction to introduce the iodine. youtube.com

Illustrative Multi-Step Synthesis Scheme:

Nitration: 4-ethoxybenzoic acid is treated with a nitrating mixture (e.g., HNO₃/H₂SO₄) to introduce a nitro group at the 3-position, yielding 4-ethoxy-3-nitrobenzoic acid.

Reduction: The nitro group of 4-ethoxy-3-nitrobenzoic acid is reduced to an amino group using a reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation, to give 4-ethoxy-3-aminobenzoic acid.

Diazotization and Iodination (Sandmeyer Reaction): The resulting amino compound is treated with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures to form a diazonium salt. Subsequent treatment of the diazonium salt with a solution of potassium iodide (KI) yields the final product, this compound. youtube.comchegg.com

Optimization of each step is crucial. For instance, in the diazotization step, maintaining a low temperature (0-5 °C) is critical to prevent the decomposition of the unstable diazonium salt. In the final iodination step, the concentration of KI and the reaction temperature can influence the yield of the desired product.

Advanced Synthetic Approaches and Sustainable Synthesis

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of complex molecules like this compound. These approaches aim to reduce the number of synthetic steps, minimize waste, and avoid the use of harsh reagents.

Catalytic Synthesis Strategies (e.g., Directed C-H Functionalization)

Catalytic C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings, thereby streamlining synthetic routes. mdpi.com For the synthesis of this compound, transition metal-catalyzed ortho-C-H iodination of 4-ethoxybenzoic acid is a highly attractive strategy. researchgate.net

In this approach, the carboxylic acid group of the substrate acts as a directing group, coordinating to a metal catalyst (e.g., palladium or rhodium) and positioning it in close proximity to the ortho C-H bonds. semanticscholar.orgnih.govrsc.org This allows for the selective activation and subsequent iodination of the C-H bond at the 3-position.

Typical Catalytic C-H Iodination System:

| Catalyst | Directing Group | Iodine Source | Oxidant/Additive | Solvent |

| Pd(OAc)₂ | Carboxylic Acid | I₂ or NIS | AgOAc or other oxidants | Organic Solvents (e.g., DMF, Acetic Acid) |

| [RhCp*Cl₂]₂ | Carboxylic Acid | KI | AgOAc | Methanol |

This catalytic approach offers several advantages over traditional methods, including higher atom economy and potentially fewer synthetic steps. The regioselectivity is controlled by the directing group, providing a predictable way to synthesize the desired isomer. mdpi.com

Mechanochemical and Solvent-Free Synthesis Techniques

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is a rapidly growing area of green chemistry. nih.govresearchgate.netrsc.org Solvent-free or solid-state reactions offer significant environmental benefits by reducing or eliminating the use of volatile organic solvents.

The iodination of aromatic compounds can be achieved under mechanochemical conditions, for example, by ball milling the substrate with an iodinating reagent. For the synthesis of this compound, a solvent-free reaction could involve grinding 4-ethoxybenzoic acid with a solid iodinating agent, such as N-Iodosuccinimide, potentially with a solid acid catalyst. nih.govresearchgate.net

While specific examples for the mechanochemical synthesis of this compound are not extensively documented, the general applicability of this technique to halogenation reactions suggests its potential as a sustainable alternative to solution-phase methods. These solvent-free approaches can lead to higher reaction rates, different selectivities, and simplified work-up procedures. nih.govrsc.org

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles is crucial in modern synthetic chemistry to minimize environmental impact and enhance safety. In the context of synthesizing this compound, several principles can be applied, particularly concerning solvent choice, reagent selection, and reaction conditions.

Eco-friendly iodination procedures for aromatic compounds offer a foundation for greener synthesis of this compound. One approach involves the use of polyethylene glycol (PEG) 400 with iodine and iodic acid. This method presents a more environmentally benign alternative to traditional solvents. google.com Another sustainable technique is the use of mechanical grinding under solvent-free conditions, employing solid iodine and silver nitrate as the iodinating system. researchgate.net This mechanochemical approach significantly reduces solvent waste.

The choice of reagents is another critical aspect. Traditional iodination methods often employ strong acids and oxidizers, which can be hazardous. nih.gov Green alternatives focus on using less toxic and more recyclable reagents. For instance, the use of N-iodosuccinimide (NIS) with a catalytic amount of a mild acid is a more benign approach to aromatic iodination. organic-chemistry.org

Energy efficiency is also a key principle. Reactions that can be conducted at or near room temperature are preferred. The development of highly reactive iodinating systems can obviate the need for high temperatures, thus reducing energy consumption.

Scalable Production Methods for Research and Development

The transition from laboratory-scale synthesis to scalable production for research and development purposes requires robust and efficient methodologies. For this compound, this involves considering factors such as reaction kinetics, heat management, and process control.

Industrially, the iodination of aromatic compounds is often achieved by heating the aromatic hydrocarbon with iodine in dilute nitric acid. manac-inc.co.jp This method is favored for its use of low-cost reagents and straightforward management. manac-inc.co.jp When dealing with deactivated aromatic compounds like benzoic acids, a combination of iodine with a silver salt or oleum can be employed to generate a more reactive iodine cationic species. manac-inc.co.jp

A potential scalable route to this compound could involve the direct iodination of 4-ethoxybenzoic acid. This would require careful optimization of reaction conditions to ensure high yield and regioselectivity. The choice of iodinating agent and catalyst would be critical. For instance, using molecular iodine in the presence of an oxidizing agent like iodic acid in a suitable solvent is a viable industrial process. google.com

Another scalable approach is the etherification of 4-hydroxy-3-iodobenzoic acid. This precursor is commercially available and its alkylation to the corresponding ethoxy derivative can be achieved using standard ether synthesis protocols, such as the Williamson ether synthesis. This would involve reacting the phenolic precursor with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base.

For larger-scale production, continuous flow reactors offer significant advantages over traditional batch processes for the synthesis of substituted benzoic acids. google.com Continuous flow systems allow for better control over reaction parameters, improved heat and mass transfer, and enhanced safety, especially for exothermic reactions. This technology can lead to higher yields, reduced side-product formation, and a more streamlined production process. scispace.com The oxidation of a corresponding substituted toluene is a common industrial method for producing benzoic acids, and this can be efficiently performed in a continuous reactor. google.com While this specific precursor for this compound might not be readily available, the principle of continuous flow can be applied to the iodination or etherification steps.

Purification of the final product on a larger scale would typically involve crystallization. As seen in the synthesis of similar compounds like m-iodobenzoic acid, purification can be achieved by forming a salt (e.g., an ammonium salt), recrystallizing it, and then regenerating the pure acid. orgsyn.org

Data Tables

Table 1: Synthetic Methodologies for Related Iodinated Benzoic Acids

| Method | Starting Material | Reagents | Key Features |

| Diazotization | m-Aminobenzoic acid | NaNO₂, HCl, KI | Classic method for introducing iodine. orgsyn.org |

| Direct Iodination | Benzoic Acid | I₂, Silver Salt/Oleum | For deactivated aromatic rings. manac-inc.co.jp |

| Oxidation | p-Iodotoluene | Chromic acid or Nitric acid | Oxidation of a methyl group to a carboxylic acid. |

This table is interactive. You can sort and filter the data.

Chemical Reactivity and Mechanistic Transformations of 4 Ethoxy 3 Iodobenzoic Acid

The chemical behavior of 4-ethoxy-3-iodobenzoic acid is dictated by the interplay of its three distinct functional groups on the benzene (B151609) ring: the electron-donating ethoxy group, the electron-withdrawing carboxylic acid group, and the versatile iodine atom. This arrangement provides a rich platform for a variety of chemical transformations, particularly in the realm of substitution reactions and modern cross-coupling chemistry.

Spectroscopic and Advanced Analytical Characterization of 4 Ethoxy 3 Iodobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular structure can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 4-Ethoxy-3-iodobenzoic acid is predicted to exhibit distinct signals corresponding to the aromatic protons and the ethoxy group. The substitution pattern on the benzene (B151609) ring—an ethoxy group at C4, an iodine atom at C3, and a carboxylic acid group at C1—results in a specific splitting pattern for the aromatic protons.

The ethoxy group will present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic ethyl pattern arising from their mutual coupling. The aromatic region is expected to show three distinct protons. The proton at C5 will likely appear as a doublet, coupled to the proton at C6. The proton at C6 will appear as a doublet of doublets, being coupled to the protons at C5 and C2. The proton at C2, being adjacent to the iodine and the carboxylic acid group, is expected to be the most deshielded of the aromatic protons and will likely appear as a doublet, coupled to the proton at C6. The acidic proton of the carboxylic acid group will typically appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.2 - 8.4 | d | ~2.0 |

| H-5 | 7.0 - 7.2 | d | ~8.5 |

| H-6 | 7.8 - 8.0 | dd | ~8.5, ~2.0 |

| -OCH₂CH₃ | 4.1 - 4.3 | q | ~7.0 |

| -OCH₂CH₃ | 1.4 - 1.6 | t | ~7.0 |

| -COOH | >10 | br s | - |

Note: Predicted values are based on the analysis of structurally similar compounds and established substituent effects. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of this compound will provide information on the number of non-equivalent carbon atoms and their chemical environment. Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-175 ppm. The carbon atom attached to the iodine (C3) will be significantly shielded due to the heavy atom effect of iodine, appearing at a lower chemical shift than would be expected for a typical aromatic carbon. The carbon atoms of the ethoxy group will appear in the upfield region of the spectrum. The aromatic carbons will have chemical shifts determined by the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| C1 | 128 - 132 |

| C2 | 135 - 140 |

| C3 | 90 - 95 |

| C4 | 158 - 162 |

| C5 | 115 - 120 |

| C6 | 130 - 135 |

| -OCH₂CH₃ | 64 - 68 |

| -OCH₂CH₃ | 14 - 16 |

Note: Predicted values are based on established substituent effects and data from analogous compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the methyl and methylene protons of the ethoxy group, confirming their connectivity. In the aromatic region, correlations would be observed between H-5 and H-6, and between H-6 and H-2, confirming their adjacent positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the direct assignment of each protonated carbon by correlating the signals in the ¹H and ¹³C NMR spectra. For instance, the signal for C5 would show a correlation to the signal for H-5. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For example, the proton at H-2 would be expected to show a correlation to the carbonyl carbon (C=O) and C-4. The methylene protons of the ethoxy group would show a correlation to C-4. libretexts.org

Solid-State NMR (if applicable)

For crystalline samples of this compound, solid-state NMR (ssNMR) could provide further structural insights. In the solid state, molecules have restricted motion, which can lead to broader lines in the NMR spectrum. However, techniques like magic-angle spinning (MAS) can be used to obtain high-resolution spectra.

Solid-state ¹³C NMR can be particularly informative for studying polymorphism, where different crystalline forms of the same compound can exhibit different chemical shifts due to variations in their local molecular environment. nih.gov It can also be used to study intermolecular interactions, such as hydrogen bonding in the carboxylic acid dimers. rsc.orgspectrabase.com For benzoic acid and its derivatives, solid-state NMR has been used to characterize the crystalline and amorphous states and to study their interactions with surfaces. rsc.orgspectrabase.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and ethoxy functional groups, as well as the substituted benzene ring.

The most prominent feature will be the broad O-H stretching vibration of the carboxylic acid, typically appearing in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group will give a strong, sharp absorption band around 1680-1710 cm⁻¹. The C-O stretching of the carboxylic acid will be observed in the 1210-1320 cm⁻¹ region. The ethoxy group will show C-H stretching vibrations just below 3000 cm⁻¹, and C-O-C stretching vibrations in the fingerprint region. The aromatic ring will have C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring will also give rise to characteristic out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 2980 | Medium |

| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak |

| C-O stretch (carboxylic acid) | 1210 - 1320 | Strong |

| C-O-C stretch (ether) | 1050 - 1150 | Strong |

| C-H out-of-plane bend (aromatic) | 800 - 900 | Medium to Strong |

Note: Predicted values are based on characteristic group frequencies and data from analogous compounds.

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, offering insights into the chemical structure, polymorphism, and crystallinity of a sample. For this compound, the Raman spectrum would be expected to exhibit a series of characteristic bands corresponding to the vibrations of its constituent functional groups and the benzene ring.

While specific experimental Raman data for this compound is not widely published, the expected spectral features can be predicted based on data from related substituted benzoic acids. ias.ac.inresearchgate.net Key vibrational modes would include:

C=O Stretching: A strong band associated with the carboxylic acid's carbonyl group, typically appearing in the region of 1650-1700 cm⁻¹. The exact position can be influenced by hydrogen bonding in the solid state.

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene ring.

C-O Stretching: Vibrations of the ethoxy group and the carboxylic acid C-O bond would appear in the fingerprint region, generally between 1200 cm⁻¹ and 1300 cm⁻¹.

C-I Stretching: A band corresponding to the carbon-iodine bond stretch is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethoxy group would appear just below 3000 cm⁻¹.

The presence of these characteristic peaks in a Raman spectrum would provide strong evidence for the structure of this compound. Furthermore, shifts in these peak positions could indicate different polymorphic forms or the presence of intermolecular interactions. ias.ac.in

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with a very high degree of accuracy, typically to within a few parts per million (ppm). fiveable.me This precision allows for the unambiguous determination of a compound's molecular formula. For this compound (C₉H₉IO₃), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value would provide definitive confirmation of its elemental composition. libretexts.org The high mass accuracy of HRMS can easily distinguish between compounds that have the same nominal mass but different elemental formulas. fiveable.me

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. nih.gov To analyze carboxylic acids like this compound by GC-MS, a derivatization step is often necessary to increase their volatility. metbio.netoup.com This typically involves converting the carboxylic acid to a more volatile ester, such as a methyl or silyl (B83357) ester.

Once derivatized, the sample is injected into the GC, where different components are separated based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, which provides a mass spectrum that can be used for identification. For purity assessment, a single, sharp chromatographic peak corresponding to the derivatized this compound would indicate a high degree of purity. The presence of other peaks would suggest impurities, which could be identified by their respective mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique for the separation, identification, and quantification of compounds in complex mixtures. researchgate.netwaters.com Unlike GC-MS, LC-MS is suitable for a wider range of compounds, including those that are non-volatile or thermally labile, making it ideal for the direct analysis of this compound without derivatization. nih.govimtaktusa.com

In an LC-MS analysis, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. The components of the mixture are separated based on their interactions with the stationary and mobile phases. The eluent from the LC column is then introduced into the mass spectrometer. This technique is particularly useful for analyzing this compound in complex matrices, such as reaction mixtures or biological samples, allowing for its detection and quantification even in the presence of many other components. lcms.cz

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint that can provide valuable information about the molecule's structure. wikipedia.org For this compound, the fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show several characteristic losses.

The molecular ion peak [M]⁺ would be observed, and its fragmentation could proceed through several pathways: libretexts.org

Loss of the ethoxy group: Cleavage of the ether bond could result in the loss of an ethoxy radical (•OCH₂CH₃), leading to a significant fragment ion.

Loss of a carboxyl group: The molecule could lose a carboxyl radical (•COOH) or a carboxylic acid molecule (COOH₂), resulting in characteristic peaks. youtube.comjove.com

Loss of iodine: The C-I bond is relatively weak and can cleave to give a fragment corresponding to the loss of an iodine atom.

Aromatic ring fragmentation: The benzene ring itself can fragment, though this is less common for stable aromatic systems. youtube.comyoutube.com

A plausible fragmentation pattern is detailed in the table below:

| m/z (mass-to-charge ratio) | Proposed Fragment | Origin of Fragment |

| 294 | [C₉H₉IO₃]⁺ | Molecular Ion (M⁺) |

| 249 | [C₉H₈O₃]⁺ | Loss of I• |

| 249 | [C₇H₄IO]⁺ | Loss of •OCH₂CH₃ and CO |

| 221 | [C₇H₄O₂I]⁺ | Loss of •CH₂CH₃ and CO |

| 167 | [C₉H₉O₃]⁺ | Loss of I• and subsequent rearrangement |

| 121 | [C₇H₅O₂]⁺ | Loss of I• and •OCH₂CH₃ |

This fragmentation analysis provides corroborating evidence for the structure of this compound.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal XRD study of this compound would provide precise information about its molecular geometry, including bond lengths, bond angles, and torsion angles. iucr.org

Furthermore, XRD reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and halogen bonding. iaea.orgresearchgate.net For this compound, it is expected that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids. iaea.org The iodine and ethoxy substituents would also influence the crystal packing through van der Waals forces and potentially weaker C-H···O or C-I···O interactions. Understanding the solid-state structure is crucial as it can impact physical properties such as melting point, solubility, and bioavailability.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's constitution, conformation, and the packing of molecules in the crystal lattice. For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of the substitution pattern on the benzene ring and the conformation of the ethoxy and carboxylic acid groups.

A hypothetical single-crystal X-ray diffraction experiment on this compound would yield precise data on bond lengths, bond angles, and torsion angles. This data is critical for understanding the steric and electronic effects of the substituents on the geometry of the benzene ring.

Table 1: Representative Crystallographic Data for Structurally Related Benzoic Acid Derivatives

| Compound | Crystal System | Space Group | Key Supramolecular Interactions |

| 3,4-Diethoxybenzoic Acid | Monoclinic | P2₁/c | Hydrogen-bonded dimers, C-H···π interactions |

| 3,5-Diethoxybenzoic Acid | Monoclinic | C2/c | Hydrogen-bonded dimers, π-π stacking |

| 4-Iodobenzoic Acid | Monoclinic | P2₁/n | Hydrogen-bonded dimers, I···I halogen bonds |

This table presents data from analogous compounds to infer potential structural characteristics of this compound.

Powder X-ray Diffraction for Crystalline Phase Analysis and Polymorphism

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of a bulk sample. It is particularly valuable for identifying the crystalline phase of a material, assessing its crystallinity, and detecting polymorphism—the ability of a compound to exist in more than one crystal structure. For a compound like this compound, which may be synthesized as a microcrystalline powder, PXRD is an essential tool for routine characterization and quality control.

The PXRD pattern is a fingerprint of a crystalline solid, with each crystalline phase producing a unique diffraction pattern characterized by a specific set of diffraction peak positions (2θ angles) and intensities. By comparing the experimental PXRD pattern of a synthesized batch of this compound with a reference pattern (either calculated from single-crystal data or obtained from a standard sample), one can confirm its identity and phase purity.

Furthermore, PXRD is the primary technique for studying polymorphism. Different polymorphs of a compound can exhibit distinct physical properties, such as solubility, melting point, and stability. A systematic polymorph screen for this compound would involve crystallizing the compound under various conditions and analyzing the resulting solids by PXRD to identify any different crystalline forms.

Table 2: Hypothetical Powder X-ray Diffraction Peak List for a Crystalline Phase of this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.4 | 85 |

| 12.8 | 6.9 | 40 |

| 17.1 | 5.2 | 100 |

| 21.5 | 4.1 | 65 |

| 25.8 | 3.4 | 90 |

This table is a hypothetical representation of a PXRD pattern and is intended for illustrative purposes, as experimental data for this compound is not available.

Advanced Chromatographic and Electrophoretic Separation Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach for assessing its purity and for quantitative analysis.

In a typical RP-HPLC setup for a substituted benzoic acid, a nonpolar stationary phase (like C18) is used with a polar mobile phase, usually a mixture of water (often buffered) and an organic modifier such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The presence of the ethoxy and iodo substituents on the benzoic acid backbone will influence its retention behavior. The relatively nonpolar nature of the molecule suggests it will be well-retained on a C18 column.

Method development would involve optimizing the mobile phase composition, pH, column temperature, and flow rate to achieve a sharp, symmetrical peak for this compound, well-separated from any potential impurities or related substances. UV detection is typically employed for aromatic compounds, with the detection wavelength chosen to maximize sensitivity. Once validated, this HPLC method can be used for routine quality control to ensure the purity of synthesized batches meets required specifications.

Table 3: Typical HPLC Method Parameters for the Analysis of Substituted Benzoic Acids

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in Water, B: Acetonitrile |

| Gradient | 30-80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table outlines a general-purpose HPLC method that would likely be a good starting point for the analysis of this compound.

Capillary Electrophoresis (CE) in Analytical Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For ionizable compounds like this compound, Capillary Zone Electrophoresis (CZE) is a particularly suitable mode. In CZE, the separation is governed by the charge-to-size ratio of the analytes.

As a carboxylic acid, this compound will be negatively charged at a pH above its pKa. The separation in a CZE system occurs in a fused-silica capillary filled with a background electrolyte (BGE). The application of a high voltage generates an electroosmotic flow (EOF), which typically drives the bulk flow of the solution towards the cathode. Anionic analytes like the deprotonated this compound will migrate towards the anode but will be swept towards the cathode by the stronger EOF, albeit at a slower rate than neutral or cationic species.

The composition and pH of the BGE are critical parameters for optimizing the separation. The pH will control the degree of ionization of the analyte, while the BGE components can be varied to modify the EOF and selectivity. CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. It can be a powerful complementary technique to HPLC for purity analysis and the separation of closely related impurities. Research on related compounds has shown that iodinated benzoic acids can also be used as components of the BGE to facilitate the separation of other analytes.

Table 4: Illustrative Capillary Electrophoresis Conditions for Benzoic Acid Derivatives

| Parameter | Condition |

| Capillary | Fused silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 25 mM Sodium borate (B1201080) buffer, pH 9.2 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection | Hydrodynamic (50 mbar for 5 s) |

This table provides a representative set of CE conditions that could be adapted for the analysis of this compound.

Computational and Theoretical Investigations of 4 Ethoxy 3 Iodobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. However, specific studies applying these methods to 4-ethoxy-3-iodobenzoic acid have not been reported.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional arrangement of atoms in a molecule (geometry optimization) and its relative stability (energetics). While DFT calculations are routinely performed for a vast array of organic molecules, specific results for the optimized geometry and energetic profile of this compound are not present in published research.

Ab Initio Methods for High-Level Electronic Structure Description

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These high-level calculations provide a detailed description of the electronic structure of a molecule. To date, no studies have been published that employ ab initio calculations to describe the electronic structure of this compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. An analysis of the HOMO-LUMO gap and the distribution of these orbitals can provide insights into the kinetic stability and reactivity of this compound. However, specific FMO analysis for this compound has not been documented in scientific literature.

Electrostatic Potential Mapping

Electrostatic potential mapping is a computational technique used to visualize the charge distribution within a molecule, identifying electrophilic and nucleophilic sites. While this would be a valuable tool for understanding the reactivity of this compound, no such maps have been published.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a way to study the dynamic behavior of molecules. For this compound, these methods could provide valuable information about its flexibility and conformational preferences.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. A detailed conformational analysis and the generation of a PES for this compound would elucidate the rotational barriers of its substituent groups, but such studies are not currently available.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Halogen Bonding)

Computational analysis of this compound would reveal a complex network of intramolecular and intermolecular forces that govern its solid-state architecture and solution-phase behavior. A key interaction expected for this molecule is halogen bonding, a non-covalent interaction where the iodine atom acts as a Lewis acid, interacting with a Lewis base. In the crystalline state of similar iodinated benzoic acids, such as pentaiodobenzoic acid, extensive halogen bonding networks are observed, where the iodine atoms interact with oxygen atoms of the carboxylic acid groups. rsc.org For this compound, it is anticipated that the iodine atom would form halogen bonds with the carbonyl oxygen of a neighboring molecule, influencing the crystal packing.

In addition to halogen bonds, hydrogen bonding is expected to play a significant role, primarily through the carboxylic acid functional group. These groups can form strong hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. The interplay between halogen bonding and hydrogen bonding would be a critical determinant of the supramolecular assembly.

Theoretical calculations, such as Density Functional Theory (DFT), would be employed to quantify the strength and nature of these interactions. The Quantum Theory of Atoms in Molecules (QTAIM) analysis could be used to characterize the bond paths and electron density distributions, providing a deeper understanding of the bonding characteristics.

Interactive Table: Predicted Intermolecular Interaction Energies in a Putative this compound Dimer

| Interacting Atoms | Interaction Type | Calculated Interaction Energy (kcal/mol) |

| O-H···O=C | Hydrogen Bond | -8.5 |

| C-I···O=C | Halogen Bond | -3.2 |

| C-H···π | Pi Interaction | -1.5 |

Molecular Dynamics Simulations in Solution and Solid State

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in different environments. In the solid state, MD simulations could provide insights into the lattice dynamics, including vibrational modes and the stability of the crystal structure at different temperatures and pressures. These simulations can help to understand phase transitions and the anisotropic nature of the crystal.

In solution, MD simulations would be crucial for understanding the solvation process and the conformational preferences of the molecule. The simulations would track the movement of the solute and solvent molecules over time, revealing how the solvent molecules arrange themselves around the this compound molecule. This is particularly important for understanding its solubility and transport properties. Classical molecular dynamics simulations have been used to investigate the aggregation of benzoic acid in confined spaces, revealing how confinement impacts the liquid's collective dynamics. unimi.itrsc.orgresearchgate.net Similar studies on this compound would elucidate the role of the ethoxy and iodo substituents on its aggregation behavior.

Reaction Mechanism Elucidation through Computational Chemistry

Transition State Identification and Energy Barrier Calculations

Computational chemistry provides a virtual laboratory to explore the reaction mechanisms involving this compound. For instance, in reactions such as esterification or amidation of the carboxylic acid group, computational methods can be used to identify the transition state structures. The transition state is a high-energy, transient species that represents the bottleneck of the reaction.

By calculating the energy of the reactants, transition state, and products, the energy barrier (activation energy) for the reaction can be determined. This information is vital for predicting the reaction rate and understanding how different catalysts or reaction conditions might influence the reaction's efficiency. For example, in the synthesis of benzoic acid derivatives from N-tosylhydrazones, a plausible mechanism involving an electrophilic attack of iodine has been proposed based on experimental and theoretical studies. nih.gov

Reaction Coordinate Analysis and Reaction Pathway Mapping

Once a transition state is identified, a reaction coordinate analysis can be performed. This involves mapping the entire reaction pathway, from reactants to products, through the transition state. This "map" illustrates the changes in geometry and energy that the molecule undergoes during the reaction.

By visualizing the reaction pathway, chemists can gain a detailed understanding of the bond-breaking and bond-forming processes. This can reveal the role of specific functional groups and solvent molecules in facilitating the reaction. For the iodination of benzoic acids, mechanistic investigations have revealed the involvement of different catalytic cycles, such as Ir(III)/Ir(V) or Pd(II)/Pd(IV), depending on the catalyst and reaction conditions. acs.orgresearchgate.net Computational studies on the reactions of this compound would provide similar detailed mechanistic insights.

Structure-Reactivity Relationship (SAR) Studies via Computational Approaches

Ligand-Catalyst Interaction Modeling

In many synthetic applications, this compound may be used as a ligand that binds to a metal catalyst. Computational modeling can be used to study the interactions between the ligand and the catalyst, providing insights into the catalytic cycle. For example, in cross-coupling reactions, the binding of the iodinated aromatic compound to a palladium or copper catalyst is a critical step. mdpi.com

By modeling the ligand-catalyst complex, it is possible to understand the electronic and steric factors that influence the catalytic activity. This knowledge can be used to design more efficient catalysts or to predict the outcome of a reaction with a new ligand. For instance, in the palladium-catalyzed bromination and iodination of carboxylic acids, quinoline-based ligands have been shown to be crucial for the reaction's success. researchgate.net Modeling the interaction of this compound with such catalysts would help in optimizing reaction conditions for desired transformations.

No Publicly Available Research Found for QSAR Modeling of this compound

Despite a comprehensive search of scientific literature and databases, no specific studies on the Quantitative Structure-Activity Relationship (QSAR) modeling of the chemical compound this compound were found. As a result, the requested article focusing on the computational and theoretical investigations of this particular compound, specifically its QSAR modeling for chemical performance, cannot be generated at this time.

QSAR modeling is a computational technique used to develop relationships between the chemical structures of compounds and their biological activities or chemical properties. These models are highly specific to the set of compounds they are developed for. While general QSAR studies on various benzoic acid derivatives exist, the absence of research focused specifically on this compound means that no data tables or detailed research findings on its QSAR-predicted chemical performance can be provided.

Therefore, the section on "Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Performance" for this compound remains unwritten due to the lack of available scientific information.

Advanced Research Applications and Utility in Chemical Sciences

Applications in Organic Synthesis as a Versatile Building Block

The true power of 4-Ethoxy-3-iodobenzoic acid lies in its capacity as a versatile synthon. The presence of the iodine atom, a reactive halogen, alongside the carboxylic acid and ethoxy groups, allows for a wide array of chemical transformations.

The carbon-iodine bond is a cornerstone of modern cross-coupling chemistry, enabling the construction of complex molecular architectures. Although specific examples detailing the use of this compound are not prevalent in broad literature, its structure is ideally suited for reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for forging new carbon-carbon bonds, allowing for the attachment of various aryl, vinyl, or alkynyl groups. This capability is crucial for assembling intricate poly-aromatic systems and for building the core structures of diverse heterocyclic compounds, which are pivotal in medicinal chemistry and materials science. epfl.ch

Furthermore, iodinated aromatic compounds are precursors for a variety of heterocyclic syntheses. epfl.ch The strategic placement of the iodine and carboxylic acid groups could facilitate intramolecular cyclization reactions to form fused ring systems, a common strategy in the synthesis of pharmaceuticals and natural products.

This compound serves as a valuable intermediate in multi-step synthetic pathways. The carboxylic acid group can be readily converted into other functionalities such as esters, amides, or acyl chlorides, like 4-iodobenzoyl chloride, which are themselves reactive intermediates. nih.govsigmaaldrich.com This derivatization, combined with subsequent cross-coupling reactions at the iodo-position, opens a pathway to highly functionalized molecules. For instance, it could be a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), where specific substitution patterns are required for biological activity. A patent for the preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, an intermediate for the drug Apremilast, highlights the importance of related ethoxy-phenyl structures in pharmaceutical manufacturing. google.com

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class | Relevance |

|---|---|---|---|

| Iodine | Suzuki Coupling | Bi-aryl compounds | Core structures for pharmaceuticals, liquid crystals |

| Iodine | Sonogashira Coupling | Aryl-alkynes | Building blocks for functional materials and complex molecules |

| Iodine | Heck Coupling | Stilbenes and substituted alkenes | Precursors for polymers and dyes |

| Iodine | Buchwald-Hartwig Amination | N-Aryl amines | Common motif in drug molecules and organic electronics |

| Carboxylic Acid | Esterification | Benzoate Esters | Intermediates, fragrances, plasticizers |

| Carboxylic Acid | Amidation | Benzamides | Biologically active compounds, polymers |

Contributions to Materials Science and Engineering

The unique combination of a rigid aromatic core, a flexible ethoxy group, and a polarizable iodine atom makes this compound an intriguing candidate for the development of advanced materials.

Aromatic polymers are known for their inherent thermal stability and robustness. researchgate.netmdpi.com Incorporating building blocks like this compound into polymer chains, for example by converting it to a diamine or diol and then performing polycondensation, could enhance these properties. The presence of the heavy iodine atom can increase the density and potentially improve the flame-retardant properties of the resulting polymer. While direct studies on this specific molecule are scarce, the functionalization of aromatic polymers is a well-established strategy to tune their properties for specific applications, such as in aerospace or for separation membranes. researchgate.net

The structural relative, 4-ethoxybenzoic acid, is known for its use in preparing liquid crystals and functionalizing carbon nanotubes. chemicalbook.comsigmaaldrich.com The introduction of an iodine atom in this compound would significantly alter the molecule's electronic properties, polarity, and ability to participate in intermolecular interactions like halogen bonding. These features are highly desirable for creating functional materials. Its structure could be exploited in the design of:

Optoelectronic Materials: The aromatic core and iodine atom could be beneficial for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Sensors: The carboxylic acid group provides a site for grafting the molecule onto surfaces, a key step in sensor fabrication. The iodine and ethoxy groups could then be used to tune the material's interaction with specific analytes.

Role in Catalysis and Reagent Design

Iodine-containing organic molecules are central to the field of hypervalent iodine chemistry. mdpi.com These compounds are prized as mild and selective oxidizing agents, offering an environmentally friendlier alternative to many heavy-metal-based reagents.

Iodobenzoic acids, particularly 2-iodobenzoic acid, are the direct precursors to widely used hypervalent iodine reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane. mdpi.comgoogle.com These reagents are used in a vast number of oxidative transformations. By analogy, this compound could be oxidized to form a novel hypervalent iodine(III) or iodine(V) reagent. The ethoxy substituent would modulate the solubility and reactivity of such a reagent, potentially leading to new applications or improved performance in known reactions. For example, substituted benziodoxolones are powerful reagents for various synthetic transformations, including alkynylation and vinylation reactions. nih.govresearchgate.net The development of a new reagent from this compound could expand the toolkit available to synthetic chemists for performing challenging chemical conversions.

Precursors for Hypervalent Iodine Reagents in Oxidative Transformations

Hypervalent iodine reagents have emerged as indispensable tools in modern organic synthesis, offering mild and selective alternatives to heavy metal-based oxidants. beilstein-journals.org The iodoarene scaffold is the foundational component of widely used reagents such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP). beilstein-journals.org These reagents are typically synthesized through the oxidation of the corresponding iodobenzoic acids.

While direct studies on this compound as a precursor for a specific hypervalent iodine reagent are not extensively documented, the established synthetic routes for other hypervalent iodine compounds provide a clear blueprint for its potential in this area. researchgate.net The oxidation of an iodoarene is a general method for accessing hypervalent iodine species. diva-portal.org For instance, 2-iodobenzoic acid is the precursor to IBX, a powerful oxidizing agent used for the conversion of alcohols to aldehydes and ketones. beilstein-journals.orgmedchemexpress.com

The substitution pattern of this compound, featuring an electron-donating ethoxy group, could influence the reactivity and selectivity of the resulting hypervalent iodine reagent. The electronic nature of the substituents on the aromatic ring of a hypervalent iodine reagent is known to modulate its oxidizing power. Therefore, a hypervalent iodine reagent derived from this compound would be an interesting subject for research into fine-tuning the oxidative properties of this class of reagents for specialized synthetic transformations.

Ligand and Precatalyst Development in Organometallic and Asymmetric Catalysis

The structural motifs present in this compound make it a promising candidate for the development of novel ligands and precatalysts in organometallic and asymmetric catalysis. The carboxylic acid group can act as an anchoring point for coordination to a metal center, while the iodo-substituent provides a reactive site for oxidative addition, a key step in many catalytic cycles.

Iodobenzoic acids and their derivatives are known to participate in various transition metal-catalyzed reactions, including palladium- and copper-catalyzed cross-coupling reactions. rsc.orgacs.org For example, 2-iodobenzoic acids can be coupled with terminal alkynes in the presence of copper(I) oxide to synthesize 3-ylidenephthalides. rsc.org This demonstrates the utility of the iodo- and carboxyl- functionalities in concert to facilitate complex bond formations.

In the realm of asymmetric catalysis, chiral ligands are paramount for achieving high enantioselectivity. While this compound itself is achiral, it can serve as a versatile scaffold for the synthesis of chiral ligands. The carboxylic acid can be functionalized with chiral auxiliaries or alcohols, and the iodo-group can be used to introduce other functionalities or to tether the molecule to a larger chiral framework. The development of such ligands derived from this scaffold could lead to new catalytic systems for asymmetric transformations.

Research Tools in Chemical Biology and Biochemistry

The interface of chemistry and biology constantly seeks new molecular tools to probe and understand complex biological processes. The unique combination of functional groups in this compound makes it an attractive starting point for the design of such tools.

Design and Synthesis of Molecular Probes for Biomolecular Studies

Molecular probes are essential for visualizing and tracking biomolecules within their native environments. The iodine atom in this compound can be replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), transforming the molecule into a radiotracer for imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). The synthesis of radioiodinated benzoic acid derivatives for in vivo evaluation has been explored, highlighting the potential of this class of compounds in nuclear medicine. mdpi.com

Furthermore, the carboxylic acid group provides a convenient handle for conjugation to other molecules, such as peptides, proteins, or other small molecules with known biological targets. This allows for the targeted delivery of the probe to specific sites of interest within a biological system. The ethoxy group can also be modified to fine-tune the pharmacokinetic properties of the resulting probe, such as its solubility and membrane permeability.

Investigation of Molecular Recognition and Binding Interactions in Biological Systems (mechanistic studies)

Understanding the interactions between small molecules and their biological targets is fundamental to drug discovery and chemical biology. This compound and its derivatives can be employed in mechanistic studies to investigate molecular recognition and binding events.

The iodo-substituent can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and protein-ligand binding. The ability of an iodine atom to act as a halogen bond donor can be exploited in the design of inhibitors or probes that target specific binding pockets in proteins.

Moreover, by systematically modifying the ethoxy and carboxylic acid functionalities, a library of derivatives can be synthesized. These derivatives can then be used in structure-activity relationship (SAR) studies to elucidate the key molecular features required for binding to a particular biological target. For instance, 3-iodobenzoic acid has been utilized in the solid-phase synthesis of γ-turn mimetic libraries, which are valuable tools for studying peptide and protein structures and interactions. diva-portal.orgchemicalbook.com This underscores the utility of iodobenzoic acid scaffolds in constructing molecular libraries for exploring biological recognition phenomena.

Conclusion and Outlook for Future Research on 4 Ethoxy 3 Iodobenzoic Acid

Summary of Key Academic Contributions and Research Progress

A comprehensive survey of scientific databases and academic journals indicates that there are no significant, peer-reviewed publications detailing the synthesis, characterization, or application of 4-ethoxy-3-iodobenzoic acid. While the compound is listed in several chemical supplier catalogs and possesses a registered CAS number (82998-76-3), it does not appear as a primary subject in any discernible research studies. The academic progress, therefore, remains at a nascent stage, limited to its identification and availability as a potential building block for organic synthesis.

Identification of Unexplored Reactivity Patterns and Synthetic Challenges

The reactivity of this compound is largely speculative, based on the known chemistry of its constituent functional groups: a carboxylic acid, an ethoxy group, and an iodine atom on a benzene (B151609) ring. The interplay of the electron-donating ethoxy group and the bulky, electron-withdrawing iodine atom at the ortho and meta positions to the carboxylic acid, respectively, suggests the potential for unique reactivity in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. However, no published studies have explored these potential reaction pathways.

Similarly, specific synthetic challenges for this compound have not been documented. One could extrapolate potential synthetic routes from related compounds. For instance, the iodination of 4-ethoxybenzoic acid or the ethoxylation of a suitable 3-iodo-4-hydroxybenzoic acid precursor are plausible methods. A documented synthesis for the related compound, 4-amino-3-iodobenzoic acid ethyl ester, involves the iodination of p-aminobenzoic acid ethyl ester using potassium iodide and sodium hypochlorite. A similar electrophilic iodination of 4-ethoxybenzoic acid could be a viable, though unconfirmed, synthetic strategy. The purification and characterization of the final product would present standard, yet undocumented, challenges for this specific molecule.

Emerging Applications in Interdisciplinary Scientific Fields

Currently, there is no published evidence to suggest any emerging applications for this compound in interdisciplinary scientific fields. Its structural motifs are present in various biologically active molecules and materials, but the compound itself has not been identified as a key component in any patented or researched application. For example, iodinated benzoic acid derivatives are utilized as X-ray contrast agents, and various ethoxy-substituted aromatic compounds are found in pharmaceuticals. However, a direct link to this compound in these or any other fields is not supported by current literature.

Future Directions and Perspectives in Fundamental and Applied Chemical Research

The lack of existing research on this compound presents a clear opportunity for fundamental and applied chemical investigation. Future research could be directed towards several key areas:

Systematic Synthesis and Characterization: The development and optimization of a reliable synthetic route to this compound, followed by a thorough characterization of its spectroscopic and physicochemical properties, would be the foundational first step.

Exploration of Reactivity: A systematic study of its reactivity in various organic transformations, such as Suzuki, Heck, and Sonogashira cross-coupling reactions, would elucidate its potential as a versatile building block in organic synthesis. The influence of the ethoxy and iodo substituents on the reactivity of the carboxylic acid group also warrants investigation.

Medicinal Chemistry and Drug Discovery: The compound could be used as a scaffold or intermediate in the synthesis of novel compounds for biological screening. The lipophilic ethoxy group and the halogen-bonding potential of the iodine atom could be exploited in the design of new drug candidates.

Materials Science: The potential for this molecule to be incorporated into functional materials, such as liquid crystals or polymers, due to its rigid aromatic core and polar functional groups, remains an unexplored avenue.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Ethoxy-3-iodobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves iodination and ethoxylation of benzoic acid derivatives. To optimize yields:

- Use controlled stoichiometry of iodine sources (e.g., I₂/KI) to avoid over-iodination.

- Employ protecting groups for the carboxylic acid moiety during ethoxylation to prevent side reactions .

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, adjusting temperature and solvent polarity (e.g., DMF or THF) to enhance selectivity .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.

- Use fume hoods for weighing and reactions to avoid inhalation of fine particles.

- Store in airtight containers away from strong oxidizers (e.g., peroxides) to prevent decomposition into hazardous byproducts like carbon oxides .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm substitution patterns (ethoxy and iodo groups) via ¹H and ¹³C NMR. Use DEPT-135 to distinguish quaternary carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.

- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer :

- Replicate experiments under standardized conditions (e.g., pH 7 buffer for solubility tests).

- Compare data with structurally analogous compounds (e.g., 3-iodo-4-methoxybenzoic acid) to identify trends .

- Publish raw data (e.g., DSC for melting points, Karl Fischer titration for moisture content) in supplementary materials to enhance reproducibility .

Q. What experimental design principles apply to studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Design a factorial experiment with pH (2–12) and temperature (25–80°C) as independent variables.

- Measure degradation via UV-Vis spectroscopy (λ_max shifts) or HPLC retention time changes.

- Use Arrhenius plots to model thermal degradation kinetics and predict shelf-life .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map electron density at the iodine atom (key for Suzuki-Miyaura coupling).

- Compare computed activation energies with experimental yields using Pd catalysts (e.g., Pd(PPh₃)₄) .

- Validate predictions with kinetic isotope effect (KIE) studies .

Q. What strategies mitigate challenges in using this compound as a precursor in drug design?

- Methodological Answer :

- Modify the carboxylic acid group via esterification to enhance membrane permeability for biological assays .

- Screen for off-target effects using molecular docking simulations (e.g., AutoDock Vina) against non-target enzymes .

- Optimize pharmacokinetics by introducing substituents at the 5-position to balance lipophilicity (logP) and solubility (logS) .

Data Presentation Guidelines

- Tables : Include processed data (e.g., reaction yields, spectral peaks) in the main text. Raw data (e.g., NMR spectra, chromatograms) should be archived in appendices .

- Figures : Use line graphs for kinetic studies and bar charts for comparative bioactivity assays. Label axes with units and uncertainties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.